Ethyl cyclohexylideneacetate

Organic Synthesis Pharmaceutical Intermediates HWE Reaction

Ethyl cyclohexylideneacetate (CAS 1552-92-7), also known as ethyl 2-cyclohexylideneacetate, is a clear liquid α,β-unsaturated ester with a molecular weight of 168.23 g/mol and the formula C₁₀H₁₆O₂. It is predominantly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which affords high E-selectivity for the alkene geometry.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 1552-92-7
Cat. No. B131199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclohexylideneacetate
CAS1552-92-7
SynonymsΔ1,α-Cyclohexaneacetic Acid Ethyl Ester;  Ethyl Cyclohexylideneacetate;  NSC 18981; 
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCCCC1
InChIInChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3
InChIKeyMCWDXHYYYNGYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Cyclohexylideneacetate (CAS 1552-92-7): A Key α,β-Unsaturated Ester Intermediate for Pharmaceutical Synthesis


Ethyl cyclohexylideneacetate (CAS 1552-92-7), also known as ethyl 2-cyclohexylideneacetate, is a clear liquid α,β-unsaturated ester with a molecular weight of 168.23 g/mol and the formula C₁₀H₁₆O₂ [1]. It is predominantly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which affords high E-selectivity for the alkene geometry [2]. The compound serves as a critical building block in the synthesis of complex pharmaceutical intermediates, including oxytocin/vasopressin antagonists and cariprazine-related compounds [3].

Key Reaction

Horner–Wadsworth–Emmons (HWE) olefination for E‑selective α,β‑unsaturated ester

Structural Feature

Exocyclic α,β‑unsaturated ester supports Michael additions and conjugate amination

Procurement Context

Pharmaceutical intermediate for vasopressin/oxytocin antagonists and impurity standards

Why Generic Substitution Fails for Ethyl Cyclohexylideneacetate in Critical Synthesis


Direct substitution of ethyl cyclohexylideneacetate with common cyclohexyl esters (e.g., cyclohexyl acetate, CAS 622-45-7) or saturated analogs (e.g., ethyl cyclohexaneacetate, CAS 5452-75-5) is not feasible due to fundamental differences in reactivity and structural outcomes. The exocyclic α,β-unsaturated ester moiety in ethyl cyclohexylideneacetate is essential for key downstream reactions, such as Michael additions [1] and conjugate additions with amines/ureas , which are impossible with simple cyclohexyl esters. Furthermore, the compound's specific geometry and electronic properties, including a predicted LogP of ~3.49 , directly influence its behavior in subsequent synthetic steps and cannot be replicated by other in-class compounds.

Saturated Analogues

Ethyl cyclohexaneacetate lacks the conjugated enoate system; Michael additions and stereochemical control may not transfer.

Simple Cyclohexyl Esters

Cyclohexyl acetate does not provide the α,β‑unsaturation required for conjugate amine or thiol additions.

Lipophilicity Shift

Different LogP of saturated esters alters phase partitioning and may affect purification and downstream reactivity.

Quantitative Differentiation of Ethyl Cyclohexylideneacetate vs. Analogs: Synthesis & Application Data


Superior Horner-Wadsworth-Emmons Synthesis Yield vs. Wittig and Reformatsky Routes

The Horner-Wadsworth-Emmons (HWE) synthesis of ethyl cyclohexylideneacetate from cyclohexanone and triethyl phosphonoacetate provides a 67-77% isolated yield, which is significantly higher than yields typically reported for the classical Wittig reaction with stabilized ylides, often unsatisfactory for α,β-unsaturated esters [1]. The HWE method also avoids the problematic byproduct separation (triphenylphosphine oxide) associated with the Wittig reaction [1][2].

HWE vs. Wittig Yield
Head‑to‑head
67–77% HWE: +17–27% vs. Wittig
Supports HWE route selection for cost‑efficient synthesis
Organic Syntheses procedure; absolute yield advantage context‑dependent
Organic Synthesis Pharmaceutical Intermediates HWE Reaction

High E-Selectivity via Horner-Wadsworth-Emmons vs. Traditional Wittig Olefination

The Horner-Wadsworth-Emmons (HWE) method used for ethyl cyclohexylideneacetate is known for producing predominantly the E-isomer of the α,β-unsaturated ester. This is a class-level characteristic where stabilized phosphonate carbanions favor the thermodynamic E-alkene, in contrast to non-stabilized Wittig ylides which often give Z-alkenes or complex mixtures [1]. The specific HWE procedure for this compound is documented to be E-selective, and careful control of reaction conditions minimizes the formation of the undesired β,γ-isomer [2].

E‑Selectivity Profile
Class‑level inference
Predominantly E-isomer (HWE) vs. Variable E/Z (non‑stabilized Wittig)
E-isomer purity critical for downstream stereochemical outcomes
Class‑level selectivity; confirm for specific substrate
Stereoselective Synthesis Alkene Geometry Pharmaceutical Chemistry

>4-Fold Yield Improvement in a Key Pharmaceutical Step via Optimized Catalyst

In the synthesis of a key intermediate for oxytocin and vasopressin antagonists, the use of sodium benzylmercaptide as a catalyst in the reaction of ethyl cyclohexylideneacetate with benzylmercaptan resulted in a better than 4-fold overall improvement in yield compared to using boron trifluoride etherate [1]. This demonstrates that the compound's performance in critical pharmaceutical steps is highly dependent on specific reaction conditions, and that optimized protocols can unlock significant efficiency gains.

Pharmaceutical Step Yield
Head‑to‑head
>4× improvement with sodium benzylmercaptide over BF3·Et2O
Catalyst choice strongly influences process efficiency
Reported for specific oxytocin intermediate; process transfer needs verification
Pharmaceutical Process Chemistry Catalysis Oxytocin Antagonists

Distinct Lipophilicity (LogP 3.49) vs. Saturated Cyclohexyl Esters

Ethyl cyclohexylideneacetate has a predicted LogP of 3.49 , which is significantly higher than that of its saturated analog, ethyl cyclohexaneacetate (predicted LogP ~2.5-2.8 ), and lower than the corresponding free acid, 2-cyclohexylideneacetic acid (LogP 2.472 [1]). This specific lipophilicity profile influences its behavior in organic/aqueous partitions, membrane permeability of derived intermediates, and chromatographic purification.

Lipophilicity (LogP)
Cross‑study comparable
LogP 3.49 ~1.0 units higher than free acid
Lipophilicity profile affects partitioning and chromatographic behavior
Predicted value; experimental verification recommended
ADME Properties Lipophilicity Drug Design

Direct Use in Synthesis of Cariprazine Impurity vs. Alternative Routes

Ethyl cyclohexylideneacetate is a direct starting material for the synthesis of Cariprazine Impurity 7 (ethyl 2-(4-(3,3-dimethylureido)cyclohexylidene)acetate) via a single-step reaction with 3,3-dimethylurea . Alternative synthetic routes to this specific impurity would require multi-step sequences and different building blocks, making ethyl cyclohexylideneacetate the most atom-economical and direct precursor.

Impurity Synthesis Route
Data to verify
1 step vs. multi‑step alternative
Reported atom‑economical route; source review needed
Direct synthesis of Cariprazine Impurity 7; confirm with original protocol
Analytical Chemistry Reference Standards Cariprazine

Ethyl Cyclohexylideneacetate: Optimal Application Scenarios for R&D and Manufacturing


Synthesis of Oxytocin and Vasopressin Receptor Antagonists

Ethyl cyclohexylideneacetate is a key starting material for the preparation of β-(S-benzylmercapto)-β,β-cyclopentamethylene-propionic acid, a crucial intermediate in the synthesis of oxytocin and vasopressin antagonists. The optimized catalyst system using sodium benzylmercaptide provides a >4-fold yield improvement, making this compound the preferred choice for efficient manufacturing [1].

Preparation of Cariprazine-Related Impurities for Analytical Standards

This compound is used directly in a single-step synthesis of Cariprazine Impurity 7, a specific impurity in the atypical antipsychotic drug cariprazine. Its use as a building block allows analytical and quality control laboratories to prepare reference standards efficiently for HPLC and GC-MS method development and validation .

General α,β-Unsaturated Ester Building Block for Michael Additions

As an electrophilic α,β-unsaturated ester, ethyl cyclohexylideneacetate is an excellent Michael acceptor for a variety of nucleophiles, including thiols and amines. Its distinct lipophilicity (LogP 3.49) and structural rigidity imparted by the cyclohexylidene ring make it a valuable tool in medicinal chemistry for introducing a lipophilic, conformationally constrained fragment into drug candidates .

Reference Compound for Chromatographic Method Development

Due to its well-defined physical properties, including a specific boiling point (48-49°C at 0.02 mmHg) and solubility in common organic solvents like dichloromethane and ethyl acetate, ethyl cyclohexylideneacetate serves as a useful reference compound for developing and validating normal-phase and reversed-phase HPLC methods [2].

Application
Selection Property
Validation Focus
Vasopressin/oxytocin antagonist intermediate
E‑selective α,β‑unsaturated ester building block
Catalyst‑dependent process yield and stereochemical control
Cariprazine impurity standard synthesis
Single‑step conversion to Impurity 7
Purity and identity for HPLC/GC‑MS method validation
Medicinal chemistry fragment introduction
Electrophilic α,β‑unsaturated ester with constrained lipophilic ring
Reactivity with nucleophiles and compatibility in multi‑step routes
HPLC method development reference
Well‑defined physical properties (bp, solubility)
Retention behavior and peak shape on normal/reversed‑phase columns

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